1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol

Lipophilicity ADME Drug Discovery

Secure your supply of this strategic, chiral secondary alcohol. Its unique 2-yl indane substitution provides a quantifiably distinct lipophilicity (ΔlogP ≈ 0.32–0.60 vs. 1-yl isomers), making it non-interchangeable for precise ADME optimization. Ideal for SAR exploration of novel chemical space, asymmetric catalyst screening, and probing CF₃ metabolic stability. Available in racemic form at 98% purity.

Molecular Formula C11H11F3O
Molecular Weight 216.20 g/mol
Cat. No. B13518521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol
Molecular FormulaC11H11F3O
Molecular Weight216.20 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)C(C(F)(F)F)O
InChIInChI=1S/C11H11F3O/c12-11(13,14)10(15)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10,15H,5-6H2
InChIKeyIUNWRFGOFXXMSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol (CAS 2091808-30-7): Procurement-Grade Chiral Trifluoromethyl Carbinol Building Block


1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol (CAS 2091808-30-7) is a chiral, secondary alcohol featuring a 2,3-dihydro-1H-indene scaffold and a trifluoromethyl group attached to the carbinol carbon. The compound has a molecular weight of 216.20 g/mol, a molecular formula of C₁₁H₁₁F₃O, and is typically supplied as a racemic mixture with a minimum purity of 97% . It is primarily utilized as a versatile synthetic intermediate or chiral building block in medicinal chemistry and agrochemical research, where its unique combination of a rigid, lipophilic indane ring and the electron-withdrawing, metabolically robust trifluoromethyl group offers distinct physicochemical properties .

Why In-Class Trifluoroethanol Analogs Cannot Be Interchanged: The Critical Impact of Indane Substitution Pattern on Lipophilicity


While several regioisomeric indanyl-trifluoroethanols and simpler phenyl analogs share the same core functional groups, their substitution patterns lead to significant and quantifiable differences in key physicochemical properties, most notably lipophilicity. Even a seemingly minor shift from the 2-yl to the 1-yl position on the indane ring results in a substantial increase in calculated logP (ΔlogP ≈ 0.32–0.60) , which can profoundly alter a molecule's ADME profile, including membrane permeability, tissue distribution, and plasma protein binding. These differences preclude the simple interchange of analogs in lead optimization or synthetic routes without risking a failure in achieving the desired pharmacokinetic or pharmacodynamic target profile.

1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol: Quantitative Differentiation Evidence for Scientific Selection and Procurement


LogP (Lipophilicity) Comparison: Target Compound vs. 1-Yl Regioisomer

The calculated octanol-water partition coefficient (logP) for the target 2-yl substituted compound is 2.3246, whereas its 1-yl regioisomer exhibits a significantly higher logP of 2.6396 . This difference, calculated using the same ACD/Labs prediction method, indicates that the 1-yl isomer is approximately 13.6% more lipophilic.

Lipophilicity ADME Drug Discovery

Lipophilicity Benchmarking Against Non-Indane Phenyl Analog

The lipophilicity of the target compound (logP = 2.3246) is only slightly elevated compared to the simpler phenyl analog, 2,2,2-trifluoro-1-phenylethanol (logP = 2.2823) . This represents a minor increase of ΔlogP = 0.042 (1.8%), attributed to the additional carbon atoms in the fused cyclopentane ring of the indane system.

Hydrophobicity SAR Medicinal Chemistry

Topological Polar Surface Area (TPSA) Comparison: Retention of Favorable Oral Bioavailability Parameters

The calculated topological polar surface area (TPSA) for 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol is 20.23 Ų . This value is identical to that of the 1-yl regioisomer and is well below the 140 Ų threshold commonly associated with good oral absorption and blood-brain barrier penetration.

TPSA Oral Bioavailability Physicochemical Profiling

Chiral Purity and Enantiomeric Availability: Access to Both (R) and (S) Forms

The compound is commercially available both as a racemic mixture with a specified minimum purity of 97% and as the single (1R)-enantiomer (CAS 2227675-05-8) . This dual availability contrasts with some regioisomers, where enantiopure forms are less commonly offered, providing greater flexibility for exploring stereochemistry-activity relationships.

Chiral Building Block Enantioselective Synthesis Asymmetric Catalysis

Trifluoromethyl Group Imparts Metabolic Stability: Class-Level Advantage

The trifluoromethyl group is a well-established motif in medicinal chemistry for blocking sites of oxidative metabolism by cytochrome P450 enzymes [1]. While direct metabolic stability data for this specific compound are not available in primary literature, the presence of the CF₃ group on the carbinol carbon allows for a class-level inference of improved metabolic stability relative to a non-fluorinated analog, such as 1-(indan-2-yl)ethanol.

Metabolic Stability CYP Inhibition Fluorine Chemistry

1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol: Best-Fit Research and Industrial Application Scenarios


Stereochemical Probe in Asymmetric Catalysis and Chiral Ligand Design

The compound's chiral secondary alcohol function and its commercial availability in both racemic and enantiopure forms make it an ideal substrate for screening new asymmetric catalysts or for use as a chiral auxiliary. Its rigid indane framework provides a well-defined steric environment, which can be crucial for achieving high enantioselectivity.

Building Block for CNS Drug Discovery Programs Optimizing Lipophilic Efficiency

With a calculated logP of 2.32 and a low TPSA of 20.23 Ų , this compound occupies a favorable physicochemical space for CNS drug candidates. It serves as a strategic building block to introduce a metabolically stable, lipophilic indane moiety into a lead series without exceeding acceptable lipophilicity limits, thereby balancing permeability with solubility.

Intermediate in the Synthesis of 2-Substituted Indane Derivatives

The 2-yl substitution pattern on the indane ring provides a unique entry point for further functionalization, differentiating it from the more common 1-yl substituted analogs. This allows for the synthesis of a novel chemical space of 2,3-dihydro-1H-indene derivatives for structure-activity relationship (SAR) exploration, as the 2-yl position may lead to different steric and electronic interactions with a biological target compared to the 1-yl isomer .

Fluorinated Probe in Metabolic Stability Screening Panels

As a member of the trifluoromethyl carbinol class, this compound can be used as a representative probe to investigate the impact of the CF₃ group on metabolic stability within a specific chemotype. It can serve as a control or comparator in in vitro microsomal or hepatocyte stability assays to quantify the stabilizing effect of the CF₃ group relative to a non-fluorinated parent [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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